molecular formula C15H14Cl2N2O B14016190 N,N'-Di(p-chlorobenzyl)urea CAS No. 92550-15-7

N,N'-Di(p-chlorobenzyl)urea

Cat. No.: B14016190
CAS No.: 92550-15-7
M. Wt: 309.2 g/mol
InChI Key: UQCDPZIXWSDDRU-UHFFFAOYSA-N
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Description

N,N’-Di(p-chlorobenzyl)urea is an organic compound with the molecular formula C15H14Cl2N2O and a molecular weight of 309.19 g/mol It is a derivative of urea, where the hydrogen atoms of the urea are replaced by p-chlorobenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-Di(p-chlorobenzyl)urea can be synthesized through the nucleophilic addition of p-chlorobenzylamine to isocyanates or carbamoyl chlorides . The reaction typically involves the use of a solvent such as water or an organic solvent, and it can be carried out under mild conditions without the need for a catalyst . The reaction proceeds as follows:

Industrial Production Methods

Industrial production of N,N’-Di(p-chlorobenzyl)urea involves similar synthetic routes but on a larger scale. The process is designed to be resource-efficient and environmentally friendly, avoiding the use of toxic reagents and solvents . The reaction conditions are optimized to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’-Di(p-chlorobenzyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N,N’-Di(p-chlorobenzyl)urea involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Di(p-methylbenzyl)urea: Similar structure but with methyl groups instead of chlorine atoms.

    N,N’-Di(p-nitrobenzyl)urea: Contains nitro groups instead of chlorine atoms.

    N,N’-Di(p-fluorobenzyl)urea: Contains fluorine atoms instead of chlorine atoms.

Uniqueness

N,N’-Di(p-chlorobenzyl)urea is unique due to the presence of chlorine atoms, which can influence its chemical reactivity and biological activity. The chlorine atoms can enhance the compound’s stability and alter its interaction with molecular targets compared to similar compounds .

Properties

CAS No.

92550-15-7

Molecular Formula

C15H14Cl2N2O

Molecular Weight

309.2 g/mol

IUPAC Name

1,3-bis[(4-chlorophenyl)methyl]urea

InChI

InChI=1S/C15H14Cl2N2O/c16-13-5-1-11(2-6-13)9-18-15(20)19-10-12-3-7-14(17)8-4-12/h1-8H,9-10H2,(H2,18,19,20)

InChI Key

UQCDPZIXWSDDRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)NCC2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

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